molecular formula C20H24N2O2 B4433930 (3-ETHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

(3-ETHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4433930
M. Wt: 324.4 g/mol
InChI Key: YVUBAJYTTDOPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-ETHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with ethoxyphenyl and methylphenyl groups, making it a subject of study for its potential biological and chemical properties.

Properties

IUPAC Name

(3-ethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-24-18-9-6-8-17(15-18)20(23)22-13-11-21(12-14-22)19-10-5-4-7-16(19)2/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUBAJYTTDOPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxybenzoyl chloride with 4-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems can also help in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-ETHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-ETHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies have shown that it can bind to certain proteins, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including as a stabilizer and additive.

Mechanism of Action

The mechanism by which (3-ETHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades that lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone
  • (3-Methoxyphenyl)[4-(2-methylbenzyl)-1-piperazinyl]methanone

Uniqueness

Compared to similar compounds, (3-ETHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE stands out due to its ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a unique candidate for various applications, as it may offer different properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-ETHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(3-ETHOXYPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.